molecular formula C₃₁H₄₈O₄ B1142121 Vitamin D3 Hemisuccinate CAS No. 64889-68-5

Vitamin D3 Hemisuccinate

Cat. No.: B1142121
CAS No.: 64889-68-5
M. Wt: 484.71
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Description

Vitamin D3 Hemisuccinate is a derivative of cholecalciferol, commonly known as vitamin D3. This compound is formed by the esterification of vitamin D3 with succinic acid, resulting in a more water-soluble form. This compound is often used in pharmaceutical formulations due to its enhanced solubility and stability compared to native vitamin D3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Vitamin D3 Hemisuccinate involves the esterification of cholecalciferol with succinic anhydride. The reaction typically occurs in the presence of a catalyst such as pyridine or triethylamine. The process involves dissolving cholecalciferol in an organic solvent like dichloromethane, followed by the addition of succinic anhydride and the catalyst. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using techniques such as column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors where cholecalciferol and succinic anhydride are mixed in the presence of a catalyst. The reaction conditions are optimized to ensure maximum yield and purity. The product is then subjected to purification processes such as crystallization or distillation to obtain the final compound.

Chemical Reactions Analysis

Types of Reactions

Vitamin D3 Hemisuccinate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield cholecalciferol and succinic acid.

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of oxidized derivatives.

    Substitution: The ester group in this compound can participate in nucleophilic substitution reactions, where the succinate moiety is replaced by other functional groups.

Common Reagents and Conditions

    Hydrolysis: Typically performed using aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) at elevated temperatures.

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Hydrolysis: Cholecalciferol and succinic acid.

    Oxidation: Oxidized derivatives of cholecalciferol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Vitamin D3 Hemisuccinate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Employed in studies investigating the biological effects of vitamin D3 and its derivatives.

    Medicine: Utilized in the formulation of vitamin D supplements and in the treatment of vitamin D deficiency-related conditions.

    Industry: Incorporated into food and beverage products to enhance their nutritional value.

Mechanism of Action

Vitamin D3 Hemisuccinate exerts its effects by mimicking the action of native vitamin D3. Once ingested, the compound is hydrolyzed to release cholecalciferol, which is then converted to its active form, calcitriol, in the liver and kidneys. Calcitriol binds to the vitamin D receptor, a nuclear receptor that regulates the expression of genes involved in calcium and phosphate homeostasis. This binding leads to increased absorption of calcium and phosphate from the intestines, promoting bone health and mineralization.

Comparison with Similar Compounds

Similar Compounds

    Cholecalciferol (Vitamin D3): The parent compound of Vitamin D3 Hemisuccinate, less water-soluble but widely used in supplements.

    Ergocalciferol (Vitamin D2): A plant-derived form of vitamin D, less potent than cholecalciferol.

    Calcifediol: The hydroxylated form of vitamin D3, used in clinical settings for its rapid onset of action.

    Calcitriol: The active form of vitamin D3, used in the treatment of severe vitamin D deficiency and related disorders.

Uniqueness

This compound stands out due to its enhanced water solubility and stability, making it more suitable for pharmaceutical formulations and industrial applications. Its ability to be hydrolyzed into active vitamin D3 in the body ensures that it retains the biological efficacy of native vitamin D3 while offering improved formulation properties.

Biological Activity

Vitamin D3 hemisuccinate is a derivative of vitamin D3 (cholecalciferol) that has gained interest for its potential biological activities, particularly in the context of vitamin D metabolism and its therapeutic applications. This article explores the biological activity of this compound, including its mechanism of action, comparative efficacy, and clinical implications.

Overview of Vitamin D3 and Its Metabolites

Vitamin D3 is a fat-soluble vitamin that plays a crucial role in calcium and phosphorus homeostasis, bone health, and immune function. It is converted in the body to its active form, 1,25-dihydroxyvitamin D3 (calcitriol), through two hydroxylation steps: first in the liver to form 25-hydroxyvitamin D [25(OH)D], and then in the kidneys to produce 1,25(OH)2D .

Structure and Synthesis of this compound

This compound is synthesized by modifying the vitamin D3 molecule with a hemisuccinate group. This modification aims to enhance the solubility and bioavailability of vitamin D3 derivatives. However, studies have shown that this compound does not exhibit significant biological activity akin to its parent compound or other active metabolites .

The primary mechanism of action for vitamin D3 and its metabolites involves binding to the vitamin D receptor (VDR), which regulates gene expression related to calcium absorption, bone mineralization, and cellular differentiation. While this compound has been proposed for various applications, its binding affinity for VDR and subsequent biological effects remain under investigation.

Comparative Efficacy

Research indicates that vitamin D3 (cholecalciferol) is more effective than vitamin D2 (ergocalciferol) in raising serum levels of 25(OH)D . The efficacy of this compound compared to these forms is less established. A meta-analysis highlighted that higher doses of vitamin D3 are necessary to achieve optimal serum levels, suggesting that while derivatives may offer alternative routes for administration, they do not necessarily enhance efficacy .

Case Study: Vitamin D Supplementation Therapy

A notable case study involved a medical student who underwent supplementation with high doses of vitamin D3 to address deficiency. The initial serum 25(OH)D level was 45.6 nmol/L, which increased to 85.91 nmol/L after two weeks of supplementation . This case underscores the importance of monitoring serum levels during supplementation but does not specifically address hemisuccinate derivatives.

Safety and Toxicity

While high doses of vitamin D3 have been deemed safe under supervision, there are concerns regarding potential toxicity associated with excessive supplementation . The lack of significant activity attributed to this compound may limit its therapeutic use where high potency is required.

Summary of Research Findings

Study FocusFindings
Efficacy ComparisonVitamin D3 shows superior efficacy over D2 in raising serum levels .
Case StudySuccessful correction of deficiency with standard vitamin D3 supplementation .
Safety ProfileHigh doses are generally safe but require monitoring for hypervitaminosis .
Biological ActivityThis compound lacks significant biological activity compared to active metabolites .

Properties

CAS No.

64889-68-5

Molecular Formula

C₃₁H₄₈O₄

Molecular Weight

484.71

Synonyms

Cholecalciferol 3-Hemisuccinate;  Cholecalciferol Hemisuccinate;  Vitamin D3 Hemisuccinate;  1-[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(1R)-1,5-dimethylhexyl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylenecyclohexyl] Ester Butanedioic Acid;  (

Origin of Product

United States

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